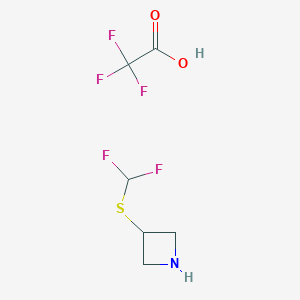

3-((Difluoromethyl)thio)azetidine tfa

Beschreibung

Eigenschaften

IUPAC Name |

3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNAHTPEABPIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Strategies for 3 Difluoromethyl Thio Azetidine Derivatives

General Approaches to 3-Substituted Azetidine (B1206935) Construction

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Over the years, a variety of methodologies have been developed to access this important heterocyclic motif. These strategies often involve either the formation of a C-N bond or a C-C bond to complete the ring system.

Intramolecular Cyclization Pathways to Azetidine Ring Systems

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines. This approach typically involves the formation of a C-N bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. A prevalent method involves the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a suitable leaving group such as a halide or a sulfonate ester. researchgate.netfrontiersin.orgu-tokyo.ac.jp For instance, the treatment of N-substituted 3-amino-1-propanol with a sulfonyl chloride followed by base-mediated cyclization can yield the corresponding azetidine.

Another powerful intramolecular approach is the palladium-catalyzed C(sp³)–H amination. rsc.org This method allows for the direct formation of the azetidine ring from an acyclic amine precursor, often with high functional group tolerance. rsc.org The reaction proceeds through a palladium(IV) intermediate, which undergoes reductive elimination to furnish the desired four-membered ring. rsc.org Lanthanide triflates, such as La(OTf)₃, have also been employed to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford functionalized azetidines. frontiersin.orgnih.gov

| Cyclization Precursor | Leaving Group/Activating Agent | General Conditions | Reference |

| γ-Amino alcohol | Mesylate, Tosylate, Halide | Base (e.g., NaH, K₂CO₃) | researchgate.netfrontiersin.org |

| Acyclic amine | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Heat | rsc.org |

| cis-3,4-Epoxy amine | La(OTf)₃ | Reflux in (CH₂Cl)₂ | frontiersin.orgnih.gov |

Methodologies Involving the Reduction of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that can serve as valuable precursors to azetidines. The reduction of the amide carbonyl group in β-lactams provides a direct route to the corresponding saturated four-membered ring. u-tokyo.ac.jp Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. acs.org The choice of reducing agent and reaction conditions is crucial to avoid undesired ring-opening of the strained β-lactam. This methodology is advantageous as a wide array of substituted β-lactams can be synthesized through well-established methods like the Staudinger ketene-imine cycloaddition. mdpi.com

| Reducing Agent | Substrate | General Conditions | Reference |

| Hydroalanes (e.g., AlH₃, DIBAL-H) | Azetidin-2-one | Inert solvent (e.g., THF, ether) | acs.org |

| Borane complexes (e.g., BH₃·THF) | Azetidin-2-one | Reflux in THF |

Ring-Opening Reactions of Strained Heterocycles (e.g., Aziridines, Azabicyclo[1.1.0]butanes)

The ring expansion of smaller, more strained heterocycles like aziridines offers another pathway to azetidines. rsc.org This can be achieved by reacting N-substituted aziridines with a one-carbon synthon. For example, treatment of an aziridine (B145994) with dimethylsulfoxonium methylide can lead to the formation of the corresponding azetidine. organic-chemistry.org This transformation proceeds via a nucleophilic attack of the ylide on the aziridine ring, followed by ring expansion.

More recently, the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful and modular approach for the synthesis of functionalized azetidines. organic-chemistry.orgacs.orgchemrxiv.org These highly strained bicyclic compounds can react with a variety of reagents, including organometallics in the presence of a copper catalyst, to afford diversely substituted azetidines. organic-chemistry.org This method allows for the rapid construction of the azetidine core with concomitant introduction of substituents. organic-chemistry.org

Cycloaddition Reactions for Azetidine Ring Formation

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine ring. The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for azetidine synthesis. rsc.orgnih.gov This reaction is typically promoted photochemically, where an excited state imine undergoes cycloaddition with an alkene. nih.govchemrxiv.org Visible light-mediated protocols using photocatalysts have modernized this approach, allowing for milder reaction conditions. rsc.orgchemrxiv.org

Furthermore, [3+1] cycloadditions have been developed, for instance, between imido-sulfur ylides and enoldiazoacetates under copper catalysis to produce 2-azetines, which can then be reduced to azetidines. nih.gov Organocatalytic [2+2] annulation reactions between chiral enamines and aldimines have also been reported for the diastereoselective synthesis of azetidin-2-ols. rsc.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Reference |

| [2+2] Aza Paternò-Büchi | Imine, Alkene | UV light or visible light photocatalyst | rsc.orgnih.govchemrxiv.org |

| [3+2] Cycloaddition | 1-Azetine, Nitrile oxide | In situ generation of nitrile oxide | nih.gov |

| [3+1] Cycloaddition | Imido-sulfur ylide, Enoldiazoacetate | Copper catalyst | nih.gov |

| [2+2] Annulation | Chiral enamine, Aldimine | Organocatalyst (e.g., pyrrolidine-based) | rsc.org |

Metal-Catalyzed and Organocatalytic Methodologies in Azetidine Synthesis

Both metal and organocatalysis have significantly advanced the synthesis of azetidines, enabling enantioselective and diastereoselective transformations. Metal catalysts, particularly those based on palladium, copper, rhodium, and iridium, have been instrumental in developing novel cyclization and cycloaddition reactions. rsc.orgnih.gov For example, copper-catalyzed enantioselective [3+1]-cycloadditions provide access to tetrasubstituted 2-azetines. nih.gov

Organocatalysis has also emerged as a powerful tool for azetidine synthesis. rsc.org Chiral amines, such as proline and its derivatives, can catalyze the condensation of aldehydes and anilines to form intermediates that, after further reaction and reduction, yield optically pure 1,2,3-trisubstituted azetidines. rsc.org These methods often proceed through the formation of chiral enamine or iminium ion intermediates.

Strategies for the Introduction of the Difluoromethylthio Moiety at the Azetidine C3 Position

The difluoromethylthio (-SCF₂H) group has gained prominence in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, potentially enhancing metabolic stability and binding affinity. nih.govcas.cn The introduction of this moiety at the C3 position of the azetidine ring is a key step in the synthesis of 3-((difluoromethyl)thio)azetidine. Several strategies can be envisioned for this transformation, primarily involving either the reaction of a C3-nucleophilic azetidine with an electrophilic difluoromethylthiolating agent or the reaction of a C3-electrophilic azetidine with a nucleophilic source of the -SCF₂H group.

One plausible approach involves the use of a 3-hydroxyazetidine derivative. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, rendering the C3 position susceptible to nucleophilic attack. Subsequent reaction with a difluoromethylthiolate anion, which can be generated from difluoromethylthiol, would yield the desired product.

Alternatively, an electrophilic difluoromethylthiolating reagent can be employed. Reagents such as N-(difluoromethylthio)phthalimide have been developed for the direct difluoromethylthiolation of various nucleophiles. cas.cn A 3-azetidinone could be converted to its enolate, which could then react with such an electrophilic reagent. Subsequent reduction of the ketone would provide the 3-((difluoromethyl)thio)azetidine.

Another strategy could involve the use of radical chemistry. The generation of a radical at the C3 position of an azetidine derivative, followed by trapping with a difluoromethylthio radical source, could also lead to the target compound.

The development of shelf-stable and highly reactive electrophilic difluoromethylthiolating reagents has expanded the toolbox for introducing the -SCF₂H group into complex molecules under mild conditions. nih.gov These reagents can react with a broad range of substrates, suggesting their potential applicability in the functionalization of pre-formed azetidine rings. nih.gov

| Azetidine Precursor | Reagent | Proposed Intermediate |

| 3-Mesyloxyazetidine | HCF₂SNa | Azetidine-3-thiolate |

| Azetidin-3-one | LDA, then Phth-SCF₂H | Azetidine enolate |

| N-Boc-azetidin-3-ol | Mitsunobu conditions with HCF₂SH | Inversion of stereochemistry at C3 |

Direct Difluoromethylthiolation Approaches on Azetidine Precursors

One of the most straightforward conceptual approaches to 3-((difluoromethyl)thio)azetidine is the direct installation of the SCF₂H group onto a pre-formed azetidine ring. This can be achieved by reacting a nucleophilic azetidine precursor with an electrophilic difluoromethylthiolating agent or, conversely, an electrophilic azetidine with a nucleophilic "⁻SCF₂H" source.

A common strategy involves the S-alkylation of a thiol. In this context, N-protected 3-thioazetidine serves as the key precursor. The synthesis of this intermediate can be accomplished from N-protected 3-hydroxyazetidine via activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with a sulfur nucleophile like sodium hydrosulfide or thioacetate (followed by hydrolysis).

Once the 3-thioazetidine is obtained, it can be reacted with a suitable difluoromethylating agent. While numerous reagents for introducing the SCF₂H group have been developed, they are often categorized by their reactive nature. An electrophilic approach might involve reagents that generate a "CF₂H⁺" equivalent to react with the azetidine thiolate. More commonly, difluorocarbene insertion into the S-H bond of the 3-thioazetidine precursor provides a viable route.

Table 1: Representative Direct Difluoromethylthiolation Strategy

| Step | Precursor | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | N-Boc-3-hydroxyazetidine | 1. MsCl, Et₃N2. KSAc | N-Boc-3-(acetylthio)azetidine | Hydroxyl activation and thioacetate displacement |

| 2 | N-Boc-3-(acetylthio)azetidine | K₂CO₃, MeOH | N-Boc-3-thioazetidine | Thioester hydrolysis |

| 3 | N-Boc-3-thioazetidine | "CF₂H" source (e.g., TMSCF₂H under specific activation) | N-Boc-3-((difluoromethyl)thio)azetidine | S-Difluoromethylation |

Alternatively, a nucleophilic substitution on an electrophilic C3-azetidine precursor can be employed. Starting again from N-Boc-3-hydroxyazetidine, the hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate, or iodide). This electrophilic intermediate can then be reacted with a nucleophilic difluoromethylthiol source, such as potassium difluoromethylthiolate, to furnish the desired product.

Integration of Pre-formed Difluoromethylthio-containing Synthons

A retrosynthetic approach that disconnects the azetidine ring itself offers an alternative pathway. This strategy relies on the synthesis of a linear precursor that already contains the crucial difluoromethylthio moiety, followed by an intramolecular cyclization to form the four-membered ring.

One such retrosynthetic disconnection of the N1-C2 and C3-C4 bonds points to a 2-((difluoromethyl)thio)-1,3-dihalopropane derivative and a primary amine (often protected, like benzylamine) as starting materials. The double nucleophilic substitution reaction would construct the azetidine ring.

A more common and controlled method for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. This approach can be adapted for the target molecule as outlined below:

Synthon Preparation: The synthesis would begin by creating a suitable four-carbon chain with the difluoromethylthio group at the C2 position and appropriate functional groups at C1 and C4 to facilitate cyclization. For example, epoxidation of an allyl difluoromethyl sulfide followed by ring-opening with a cyanide source could generate a γ-hydroxynitrile.

Functional Group Manipulation: The nitrile group can be reduced to a primary amine, and the hydroxyl group can be converted into a leaving group (e.g., mesylate).

Intramolecular Cyclization: Treatment of the resulting γ-amino mesylate with a base would induce an intramolecular Sₙ2 reaction, where the amine attacks the carbon bearing the mesylate, closing the ring to form the N-protected 3-((difluoromethyl)thio)azetidine.

Table 2: Synthon-Based Azetidine Ring Formation

| Step | Starting Material | Key Reagent(s) | Intermediate | Key Transformation |

| 1 | 3-Bromo-2-((difluoromethyl)thio)propan-1-ol | Benzylamine | 1-(Benzylamino)-2-((difluoromethyl)thio)propan-3-ol | N-Alkylation |

| 2 | 1-(Benzylamino)-2-((difluoromethyl)thio)propan-3-ol | MsCl, Et₃N | 1-(Benzylamino)-2-((difluoromethyl)thio)propyl methanesulfonate | O-Mesylation |

| 3 | 1-(Benzylamino)-2-((difluoromethyl)thio)propyl methanesulfonate | NaH | 1-Benzyl-3-((difluoromethyl)thio)azetidine | Intramolecular Cyclization |

This method allows for the early introduction of the SCF₂H group, avoiding potentially harsh fluorination conditions on a fully formed, and possibly sensitive, azetidine ring.

Novel C-S Bond Formation Methodologies at the Azetidine C3 Site

Recent advancements in synthetic methodology have provided new tools for forming C–S bonds, some of which are applicable to the azetidine core. Photochemical methods, in particular, offer mild and efficient alternatives to traditional two-electron pathways.

A notable strategy involves the light-promoted radical addition of thiols to 2-azetines. This approach forges the C–S bond at the C3 position with anti-Markovnikov selectivity. The reaction proceeds via the generation of a thiyl radical, which adds to the C=C bond of the 2-azetine to form a carbon-centered radical at the C2 position. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the 3-thioazetidine product and propagate the radical chain.

This methodology could be adapted for the synthesis of the target compound:

Precursor Synthesis: An N-protected 2-azetine is required as the starting material.

Thiyl Radical Generation: Difluoromethylthiol (HSCHF₂) would be used as the thiol component. Under photochemical conditions (often in a continuous flow setup for efficient irradiation), the corresponding difluoromethylthiyl radical (•SCF₂H) is generated.

Radical Addition and Quenching: The •SCF₂H radical adds to the 2-azetine, and the resulting azetidinyl radical is quenched to afford the final product.

Table 3: Photochemical C-S Bond Formation on an Azetine

| Reactant 1 | Reactant 2 | Conditions | Product | Mechanism |

| N-Boc-2-azetine | Difluoromethylthiol (HSCHF₂) | Visible Light, Flow Reactor | N-Boc-3-((difluoromethyl)thio)azetidine | Radical Addition / Hydrogen Atom Transfer (HAT) |

This method is powerful due to its operational simplicity and the typically mild conditions required, which are compatible with a wide range of functional groups.

Formation and Isolation of the Trifluoroacetate (B77799) (TFA) Salt from Azetidine Precursors

In many synthetic sequences, particularly in a medicinal chemistry or discovery context, the final purification step involves preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is highly effective for separating complex mixtures to obtain high-purity compounds. The mobile phases used in RP-HPLC for basic compounds, such as azetidines, almost invariably contain an acidic modifier to improve peak shape and resolution by acting as an ion-pairing agent.

Trifluoroacetic acid (TFA) is the most common modifier used for this purpose. During the purification process, the following occurs:

Protonation: The crude reaction mixture, containing the N-protected or deprotected 3-((difluoromethyl)thio)azetidine, is dissolved and injected onto the HPLC column. In the acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA), the basic secondary amine of the azetidine ring is protonated.

Chromatographic Separation: The protonated amine forms an ion pair with the trifluoroacetate anion (CF₃COO⁻) from the mobile phase. This species is then separated from impurities on the nonpolar stationary phase (e.g., C18 silica).

Isolation: The fractions containing the pure compound are collected. Upon removal of the volatile mobile phase solvents (water and acetonitrile) via lyophilization (freeze-drying) or rotary evaporation, the non-volatile trifluoroacetic acid remains, yielding the purified product as its trifluoroacetate salt.

The formation of the TFA salt is therefore often a direct and intentional consequence of the standard purification protocol for basic amines. If the free base form of the azetidine is required, the TFA salt can be neutralized by various methods, such as liquid-liquid extraction with an aqueous basic solution (e.g., NaHCO₃ or NaOH), or by using a basic ion-exchange resin.

Mechanistic Investigations of Synthetic Transformations Leading to 3 Difluoromethyl Thio Azetidine

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Ring Closure and Functionalization

The construction of the azetidine ring, a strained four-membered heterocycle, is a central challenge in the synthesis of this compound. rsc.org Various synthetic strategies have been developed, each proceeding through different mechanistic pathways. rsc.orgnih.gov

Common methods for azetidine ring closure include:

Intramolecular Cyclization: This is one of the most direct methods, often involving the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. For instance, N-Tosyl-3-halo-3-butenylamines can undergo Ullmann-type coupling to form 2-alkylideneazetidines. organic-chemistry.org Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents another advanced approach, where the key step is a reductive elimination at an alkyl–Pd(IV) intermediate to forge the azetidine ring. rsc.org

[2+2] Cycloaddition: The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, offers an efficient route to functionalized azetidines. researchgate.netresearchgate.net Mechanistically, this reaction can be promoted by visible light using a photocatalyst to activate a precursor, leading to a triplet energy transfer and subsequent [2+2] cycloaddition. rsc.org

Norrish-Yang Cyclization: This photochemical reaction involves an intramolecular 1,5-hydrogen abstraction from a γ-carbon by an excited carbonyl group, followed by the cyclization of the resulting 1,4-biradical to form the azetidine scaffold. beilstein-journals.orgresearchgate.net This method is particularly useful for synthesizing 3-hydroxyazetidines from α-aminoacetophenones. beilstein-journals.org

Ring Opening of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanide(III) triflates, provides a regioselective pathway to 3-hydroxyazetidines. frontiersin.org The catalyst activates the epoxide, facilitating a nucleophilic attack by the tethered amine. frontiersin.org

Once the azetidine ring is formed, functionalization at the 3-position is achieved. This can be accomplished through various reactions, such as the nucleophilic substitution of a leaving group at the C3 position. rsc.org For example, 3-bromo-substituted azetidines can react with a range of nucleophiles to introduce diverse functionalities. rsc.orgacs.org

| Mechanism | Key Precursors | Key Mechanistic Step | Typical Products | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Amino-alkyl chains | Reductive elimination from Pd(IV) center | Functionalized azetidines | rsc.org |

| Aza Paternò-Büchi Reaction | Imines and Alkenes | Photochemical [2+2] cycloaddition | Substituted azetidines | rsc.orgresearchgate.net |

| Norrish-Yang Cyclization | α-Aminoacetophenones | 1,5-hydrogen abstraction followed by biradical cyclization | 3-Hydroxyazetidines | beilstein-journals.orgresearchgate.net |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | Lewis acid-catalyzed epoxide ring-opening | 3-Hydroxyazetidines | frontiersin.org |

Detailed Mechanistic Pathways of Difluoromethylthiolation Reactions

The introduction of the (difluoromethyl)thio (–SCF₂H) group is a critical step that imparts unique properties to the final molecule. This functionalization can be achieved through several mechanistic pathways, primarily involving radical, nucleophilic, or electrophilic species.

Radical Difluoromethylthiolation: A prominent pathway involves the generation of a difluoromethylthiyl radical (•SCF₂H). One method utilizes a thiosulfonate reagent, such as PhSO₂SCF₂H, which can undergo homolytic fragmentation upon exposure to visible light. nih.gov The resulting •SCF₂H radical can then add to a suitable precursor. Mechanistic studies suggest a radical pathway is involved, as the reaction is significantly inhibited by radical quenchers. nih.govresearchgate.net

Another approach generates a (phenylthio)difluoromethyl radical (PhSCF₂•) via the cathodic reduction of bromodifluoromethyl phenyl sulfide. beilstein-journals.orgbeilstein-journals.org This radical can then be trapped by various substrates. beilstein-journals.orgbeilstein-journals.org The detailed mechanism involves a one-electron reduction to generate the radical, which can either abstract a hydrogen atom or undergo further reduction to an anion. beilstein-journals.org

Nucleophilic and Electrophilic Difluoromethylthiolation: While radical pathways are common, nucleophilic and electrophilic methods have also been developed. For instance, fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds can be achieved using PhSCF₂SiMe₃. beilstein-journals.orgbeilstein-journals.org In this mechanism, a fluoride (B91410) source activates the silicon reagent to generate a nucleophilic "PhSCF₂⁻" equivalent.

| Pathway | Reagent/Method | Reactive Intermediate | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Radical (Photochemical) | PhSO₂SCF₂H + Visible Light | •SCF₂H | Homolytic S-S bond cleavage | nih.gov |

| Radical (Electrochemical) | Cathodic reduction of PhSCF₂Br | PhSCF₂• | One-electron reduction of C-Br bond | beilstein-journals.orgbeilstein-journals.org |

| Nucleophilic | PhSCF₂SiMe₃ + Fluoride | "PhSCF₂⁻" | Fluoride-induced generation of a difluoromethylthiolating anion | beilstein-journals.orgbeilstein-journals.org |

| Radical Hydrothiolation | gem-Difluoroalkenes + Disulfides + Fe Catalyst | Difluoroalkyl radical | Hydrogen atom transfer (HAT) from an Fe(III)-H species | acs.org |

Role of Counterions, Specifically Trifluoroacetate (B77799), in Reaction Efficacy and Salt Formation

The final compound is isolated as a trifluoroacetate (TFA) salt. The trifluoroacetate anion (CF₃COO⁻) plays a multifaceted role during the synthesis and in the final product. Trifluoroacetic acid is a strong acid due to the powerful electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base. wikipedia.org

Role in Synthesis: Trifluoroacetic acid is frequently used in organic synthesis, particularly in peptide chemistry, for the cleavage of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. wikipedia.orgnih.gov In the synthesis of azetidine derivatives, a precursor might be protected with a Boc group on the nitrogen atom. A final deprotection step using TFA would remove the Boc group, yielding a free amine. nih.govnih.gov This amine, being basic, would then be protonated by the excess TFA present, leading directly to the formation of the trifluoroacetate salt.

Salt Formation and Efficacy: The formation of a TFA salt serves several practical purposes:

Isolation and Purification: The salt is typically a stable, crystalline solid, which facilitates its isolation and purification by crystallization, separating it from non-basic impurities.

Improved Solubility and Stability: Converting a free amine to its TFA salt can enhance its solubility in certain solvents and improve its long-term stability. The trifluoroacetate salts are noted for their environmental stability. nih.govresearchgate.net

Ion-Pairing Agent: In analytical techniques like HPLC, TFA is used as an ion-pairing agent, which can improve peak shape and retention times for peptides and other organic compounds. wikipedia.org

The mechanism of salt formation is a straightforward acid-base reaction. The basic nitrogen atom of the azetidine ring is protonated by the highly acidic trifluoroacetic acid. The resulting azetidinium cation is then electrostatically associated with the trifluoroacetate anion.

Stereochemical Control and Diastereoselectivity in the Synthesis of 3-Substituted Azetidines

Controlling the stereochemistry at the C3 position of the azetidine ring is critical for developing specific, biologically active molecules. The synthesis of 3-substituted azetidines often requires stereoselective methods to produce a single desired stereoisomer.

One strategy involves the diastereoselective hydrozirconation of precursors to create cis-2,3-disubstituted azetidines. rsc.org Another approach uses an α-lithiation/β-elimination/α-lithiation sequence on N-protected azetidines, which can selectively lead to the formation of cis-isomers upon carboxylation, a result that contrasts with classical lithiation methods that typically yield trans-products due to steric hindrance. acs.org

Asymmetric hydrogenation is another powerful tool. Using a chiral catalyst, it is possible to convert an exocyclic double bond adjacent to the C3 position into a stereocenter with high enantiomeric excess. acs.org The choice of catalyst and reaction conditions is paramount in determining the stereochemical outcome.

Furthermore, the intramolecular aminolysis of chiral cis-3,4-epoxy amines provides a stereospecific route to chiral 3-hydroxyazetidines, where the stereochemistry of the epoxide directly dictates the stereochemistry of the product. frontiersin.org The development of such stereocontrolled strategies is essential for accessing enantiopure azetidine-based compounds. nih.gov

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Directed Lithiation/Carboxylation | α-lithiation/β-elimination/α-lithiation sequence | Selective formation of cis-isomers | acs.org |

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Rh-based) | High enantiomeric ratios (e.g., up to 94:6) | acs.org |

| Intramolecular Aminolysis of Chiral Epoxides | Stereospecific ring-opening of a chiral epoxide | Transfer of stereochemistry from precursor to product | frontiersin.org |

| Diastereoselective Reduction | NaBH₄ promoted reduction of C-3 functionalized azetidin-2-ones | Diastereoselective formation of 2,3-disubstituted azetidines | rsc.org |

Chemical Reactivity and Transformational Chemistry of 3 Difluoromethyl Thio Azetidine

Reactivity Profiles of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 3-((difluoromethyl)thio)azetidine is characterized by its propensity to undergo nucleophilic ring-opening, ring expansion, and functionalization at the nitrogen center.

Nucleophilic Ring-Opening Reactions and Derivatizations

Azetidines, due to their significant ring strain, are prone to ring-opening reactions when treated with nucleophiles. rsc.org This reactivity is substantially enhanced by the activation of the ring nitrogen, typically through protonation or conversion to a quaternary azetidinium salt. researchgate.netresearchgate.net For an unsymmetrical azetidine like 3-((difluoromethyl)thio)azetidine, the regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is a critical consideration.

The reaction generally proceeds via an SN2 mechanism. Activation of the nitrogen atom, for instance by an alkylating agent to form an azetidinium ion, makes the ring carbons more electrophilic and susceptible to attack. The regioselectivity of this attack is governed by both steric and electronic factors. researchgate.net

Electronic Effects : The 3-((difluoromethyl)thio) group is electron-withdrawing due to the electronegativity of the fluorine atoms. This inductive effect can influence the electrophilicity of the adjacent C2 and C4 positions. While substituents at C2 with electron-withdrawing properties are known to direct nucleophilic attack to that same carbon, the influence of a C3 substituent is more nuanced. nih.gov It is plausible that the electron-withdrawing nature of the SCF2H group slightly increases the electrophilicity of both C2 and C4 positions.

Steric Effects : In the absence of strong electronic directing groups, nucleophilic attack often occurs at the less sterically hindered carbon atom. For 3-substituted azetidinium ions, attack at the C4 position is frequently favored if the C2 position carries a bulky substituent. nih.gov

In the case of 3-((difluoromethyl)thio)azetidinium ions, nucleophilic attack is expected to occur at either C2 or C4, leading to the formation of functionalized γ-aminopropyl derivatives. The precise outcome would depend on the nature of the nucleophile and the reaction conditions. For example, treatment with nucleophiles like halides, cyanide, or thiols after quaternization would lead to cleavage of one of the C-N bonds. researchgate.netresearchgate.net

| Reaction Type | Reagents | Expected Product | Controlling Factors |

| N-Activation | Alkyl Halide (e.g., CH3I) | N-Alkyl-3-((difluoromethyl)thio)azetidinium salt | - |

| Ring-Opening | Nucleophile (e.g., CN-, RS-, N3-) | γ-substituted amine | Steric hindrance, Electronic effects of C3-substituent |

Ring Expansion Transformations to Larger Heterocycles

The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing synthetic routes to larger, more stable heterocyclic systems such as pyrrolidines (5-membered) and piperidines (6-membered). researchgate.net These transformations often proceed through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile.

One common strategy involves introducing a side chain at a ring position that contains a suitable leaving group. For instance, a 2-(haloalkyl)-substituted azetidine can undergo intramolecular N-alkylation to form a bicyclo[3.2.0]azetidinium ion. Subsequent nucleophilic attack on this strained bicyclic system can lead to the cleavage of one of the original C-N bonds of the azetidine ring, resulting in a larger ring. The regioselectivity of the ring-opening determines the size of the resulting heterocycle. researchgate.net

Another approach is the Stevens rearrangement of azetidinium ylides, which can lead to the formation of pyrrolidines. researchgate.net While these reactions are well-documented for azetidines, the specific influence of a 3-((difluoromethyl)thio) substituent on the feasibility and outcome of such rearrangements has not been detailed in the literature. However, it is expected that the compound could serve as a precursor to functionalized pyrrolidines.

| Transformation | Intermediate | Product | Reference Reaction |

| Ring Expansion to Pyrrolidine (B122466) | Bicyclic Azetidinium Ion | Substituted Pyrrolidine | Intramolecular N-alkylation followed by nucleophilic opening researchgate.net |

| Stevens Rearrangement | Azetidinium Ylide | Substituted Pyrrolidine | Base-mediated rearrangement of N-benzyl azetidinium salts researchgate.net |

Functionalization at the Azetidine Nitrogen Center (N-alkylation, N-acylation)

The nitrogen atom of the azetidine ring is a secondary amine and thus behaves as a nucleophile. It can readily participate in standard N-alkylation and N-acylation reactions. These transformations are fundamental for incorporating the azetidine scaffold into larger molecules and for modifying its physicochemical properties.

N-alkylation : The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base will yield the corresponding N-alkylated azetidine. Biocatalytic methods using engineered transferase enzymes have also been developed for the highly regioselective N-alkylation of heterocycles. chemrxiv.org

N-acylation : Treatment with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine), affords the N-acylated derivative. Thioacids have also been reported as effective reagents for mild and selective N-acylation of amines. nih.gov

These reactions are generally high-yielding and tolerant of a wide range of functional groups. For 3-((difluoromethyl)thio)azetidine, both N-alkylation and N-acylation should proceed without complication, providing a straightforward handle for further chemical modification.

Electrophilic and Radical Reactivity at C2 and C4 Positions of the Azetidine Ring

Direct functionalization of the C-H bonds at the C2 and C4 positions of the azetidine ring is more challenging than N-functionalization or ring-opening reactions. However, these positions possess some reactivity that can be exploited under specific conditions.

The C-H bonds alpha to the nitrogen atom (at the C2 and C4 positions) are weakly acidic and can be deprotonated by strong bases. When the nitrogen is protected with an appropriate activating group (e.g., Boc, Bus), α-lithiation can be achieved using organolithium bases like s-BuLi. researchgate.net The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., alkyl halides, carbonyl compounds) to introduce substituents at the C2 position. researchgate.net This provides a method for C-C bond formation at the carbon adjacent to the ring nitrogen.

Radical reactions at the C2 and C4 positions are less common. While direct radical C-H functionalization of azetidines is not extensively documented, radical-mediated pathways are often employed in the synthesis of the azetidine ring itself, for instance, through 1,5-hydrogen atom transfer (HAT) followed by 4-exo-trig cyclization of an α-aminoalkyl radical. It is also conceivable that radical hydrothiolation of a corresponding 2-azetine precursor could be used to install a thiol group at the C3 position, suggesting the accessibility of radical pathways in related systems.

Transformations Involving the Difluoromethylthio Moiety

The difluoromethylthio (SCF2H) group offers a unique site for chemical transformation, distinct from the reactivity of the azetidine ring.

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the difluoromethylthio group is in a lower oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties and steric bulk of the substituent, which can have profound effects on the biological activity of the parent molecule.

The oxidation of fluorinated sulfides requires careful control to avoid over-oxidation. A highly efficient and selective method for the oxidation of mono- and difluoromethyl sulfides to sulfoxides involves the use of trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid (TFA) and aqueous hydrogen peroxide (H2O2). This method is notable for its ability to prevent the formation of the corresponding sulfone, even on a large scale. Further oxidation to the sulfone can typically be achieved under harsher conditions if desired.

The resulting 3-((difluoromethyl)sulfinyl)azetidine and 3-((difluoromethyl)sulfonyl)azetidine are valuable derivatives with altered polarity and hydrogen-bonding capabilities.

| Reactant | Oxidizing Agent | Product | Key Features |

| 3-((Difluoromethyl)thio)azetidine | H2O2 / TFA | 3-((Difluoromethyl)sulfinyl)azetidine | Selective oxidation to sulfoxide; avoids over-oxidation |

| 3-((Difluoromethyl)sulfinyl)azetidine | Stronger Oxidants (e.g., mCPBA) | 3-((Difluoromethyl)sulfonyl)azetidine | Further oxidation to sulfone |

Cleavage or Modification of the C-S Bond

The carbon-sulfur bond in 3-((difluoromethyl)thio)azetidine is a focal point for various chemical transformations, including both cleavage and modification reactions. The reactivity of this bond is influenced by the nature of the attacking reagent and the reaction conditions.

Oxidative Cleavage: The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of sulfoxides and sulfones. Under stronger oxidative conditions, cleavage of the C-S bond can occur. For instance, metabolic studies on similar thioether-containing compounds have shown that oxidative cleavage can proceed via the formation of sulfenic acid intermediates. This process is often catalyzed by monooxygenases in biological systems, leading to the cleavage of the CO-S bond in thioesters. While not a direct analogue, this suggests that the C-S bond in 3-((difluoromethyl)thio)azetidine could be susceptible to similar enzymatic or chemical oxidation, potentially leading to the formation of 3-hydroxyazetidine and a difluoromethylsulfenic acid equivalent.

Reductive Cleavage: Reductive cleavage of C-S bonds in thioethers is a known synthetic transformation. Reagents such as lithium in liquid ammonia can cleave the C-S bond in (methylthio)pentadienylic anions. This type of reaction proceeds with specific stereochemical outcomes depending on the starting material's geometry. While direct studies on 3-((difluoromethyl)thio)azetidine are not available, it is plausible that similar reductive conditions could cleave the C-S bond to yield 3-unsubstituted azetidine and a difluoromethylthiolate anion.

Reactions with Electrophiles and Nucleophiles: The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and react with various electrophiles. For example, alkylation or acylation of the sulfur is a common reaction for thioethers. Conversely, the carbon atom of the C-S bond can be susceptible to nucleophilic attack, particularly if the sulfur is converted into a good leaving group, such as a sulfonium salt. The reactivity of thiolates, the deprotonated form of thiols, with electrophiles is a well-established principle in organic chemistry. Although 3-((difluoromethyl)thio)azetidine is a thioether, the principles of nucleophilic sulfur chemistry are relevant to its potential modifications.

Reactivity of the Difluoromethyl Group and its Chemical Conversions

The difluoromethyl (CHF2) group is a key pharmacophore that influences the physicochemical properties of a molecule. Its chemical reactivity is characterized by the presence of two electron-withdrawing fluorine atoms and an acidic C-H bond.

Hydrolysis and Conversion to Carbonyl: The C-F bonds of an α-difluoromethyl substituent on a heterocyclic ring can be labile under hydrolytic conditions. Studies on α-difluoromethyl pyrroles have demonstrated their instability, leading to the formation of azafulvenium-like intermediates and subsequent hydrolysis to the corresponding formyl group. This transformation is influenced by the electronic nature of the substituents on the heterocyclic ring. A similar pathway could be envisioned for 3-((difluoromethyl)thio)azetidine, where under certain conditions, the difluoromethyl group could be hydrolyzed to a formylthio group (-S-CHO) or further to a thiocarboxylic acid.

Radical Reactions: The difluoromethyl group can participate in radical reactions. Photoredox catalysis can be employed to generate the difluoromethyl radical (•CHF2) from suitable precursors. This radical can then engage in various transformations, including addition to double bonds or substitution reactions. While direct radical reactions on the CHF2 group of 3-((difluoromethyl)thio)azetidine have not been reported, the generation of a difluoromethyl radical from related compounds suggests a potential pathway for functionalization.

Table 1: Potential Chemical Conversions of the Difluoromethyl Group

| Reagent/Condition | Potential Product | Reaction Type |

| H₂O / Acid or Base | 3-(Formylthio)azetidine | Hydrolysis |

| Radical Initiator | Functionalized at the CHF₂ position | Radical Substitution |

Reactivity Modulated by the Trifluoroacetate (B77799) Counterion Environment

The trifluoroacetate (TFA) counterion is not merely a spectator anion but can actively participate in and influence the chemical reactivity of the 3-((difluoromethyl)thio)azetidinium cation.

Protonation and Activation of the Azetidine Ring: Trifluoroacetic acid is a strong acid, and in the context of the salt, it protonates the nitrogen atom of the azetidine ring, forming an azetidinium ion. This protonation enhances the electrophilicity of the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening reactions. nih.gov The strain of the four-membered ring contributes significantly to this reactivity. nih.gov For instance, the ring-opening of 1-azabicyclo[1.1.0]butanes, which are precursors to azetidines, can be triggered by electrophilic activation of the nitrogen atom, including protonation. nih.gov

Trifluoroacetate as a Nucleophile: The trifluoroacetate anion itself can act as a nucleophile. In strain-release reactions of azabicyclobutanes activated by trifluoroacetic anhydride, the trifluoroacetate anion can attack the azetidinium intermediate, leading to the formation of a 3-trifluoroacetoxyazetidine derivative. nih.gov This highlights the potential for the TFA counterion to directly participate in the reaction chemistry of the azetidinium salt.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A complete NMR analysis of 3-((Difluoromethyl)thio)azetidine tfa would involve ¹H, ¹³C, and ¹⁹F NMR experiments to probe the environments of the hydrogen, carbon, and fluorine nuclei, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the proton of the difluoromethylthio group, and the acidic proton of the trifluoroacetic acid counterion. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The proton on the carbon bearing the thioether group is expected to be shifted downfield. The single proton of the -SCF₂H group would appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton of the trifluoroacetic acid would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm. chegg.comresearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the azetidine ring, the difluoromethylthio group, and the trifluoroacetic acid. The carbon of the -SCF₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the trifluoroacetic acid will also show coupling to fluorine. chegg.comcompoundchem.comlibretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus for NMR, and the ¹⁹F NMR spectrum of this compound is expected to show two distinct signals. wikipedia.orgnih.gov The difluoromethylthio group would appear as a doublet due to coupling with the adjacent proton. The trifluoromethyl group of the trifluoroacetic acid counterion would appear as a singlet at a characteristic chemical shift, typically around -76.5 ppm relative to CFCl₃. chemicalbook.comcolorado.edu

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | Azetidine CH₂ | 3.5 - 4.5 | Multiplet | - |

| ¹H | Azetidine CH | 4.0 - 5.0 | Multiplet | - |

| ¹H | -SCF₂H | 6.5 - 7.5 | Triplet | ~55-60 Hz (²JHF) |

| ¹H | CF₃COOH | >10 | Broad Singlet | - |

| ¹³C | Azetidine C H₂ | 40 - 50 | - | - |

| ¹³C | Azetidine C H | 50 - 60 | - | - |

| ¹³C | -SC F₂H | 120 - 130 | Triplet | ~240-260 Hz (¹JCF) |

| ¹³C | C F₃COOH | ~116 | Quartet | ~284 Hz (¹JCF) |

| ¹³C | CF₃C OOH | ~164 | Quartet | ~44 Hz (²JCF) |

| ¹⁹F | -SCF ₂H | -90 to -110 | Doublet | ~55-60 Hz (²JFH) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm the molecular formula of the protonated parent molecule, [C₄H₇F₂NS + H]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for the 3-((Difluoromethyl)thio)azetidine cation would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring, which is a common fragmentation pathway for amines. miamioh.edu

Loss of the difluoromethylthio group: Cleavage of the C-S bond could lead to the loss of the •SCF₂H radical.

Ring-opening and subsequent fragmentation: The strained azetidine ring may undergo ring-opening followed by further fragmentation.

Expected HRMS Data and Fragmentation for 3-((Difluoromethyl)thio)azetidine

| Ion | Proposed Fragment | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₄H₈F₂NS⁺ | 156.0345 |

| [M-SCF₂H]⁺ | C₃H₆N⁺ | 56.0500 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the azetidinium cation, C-H, C-N, C-S, and C-F bonds, as well as the carboxylate group of the trifluoroacetate (B77799) anion.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-3400 | N-H (azetidinium) | Stretching |

| 2850-3000 | C-H (aliphatic) | Stretching libretexts.org |

| 1680-1720 | C=O (trifluoroacetate) | Stretching |

| 1100-1300 | C-F (difluoromethyl & trifluoromethyl) | Stretching researchgate.netaip.org |

| 1150-1250 | C-N (azetidine) | Stretching researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of this compound of suitable quality would allow for the unambiguous determination of its solid-state structure.

A successful crystallographic analysis would provide:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the azetidine ring (puckering) and the orientation of the difluoromethylthio substituent.

Intermolecular interactions: Details of the hydrogen bonding between the azetidinium cation and the trifluoroacetate anion, as well as other intermolecular interactions that dictate the crystal packing.

While the crystallization of small, flexible molecules can be challenging, the ionic nature of this compound as a trifluoroacetate salt may facilitate the formation of well-ordered crystals. nih.govexcillum.com The resulting crystal structure would provide the ultimate confirmation of the molecular connectivity and stereochemistry.

Computational and Theoretical Studies of 3 Difluoromethyl Thio Azetidine Systems

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental structural and electronic properties of molecules. For 3-((difluoromethyl)thio)azetidine, these calculations can elucidate the three-dimensional arrangement of atoms, the distribution of electrons, and the relative energies of different spatial arrangements (conformers).

Molecular Geometry: The azetidine (B1206935) ring is known to be a strained, four-membered heterocycle. Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered conformation to alleviate some of this strain. DFT calculations can precisely predict the degree of this puckering, defined by the puckering angle, as well as all bond lengths and angles. The introduction of the bulky and electronegative (difluoromethyl)thio substituent at the 3-position is expected to significantly influence the ring's geometry. Calculations would likely reveal a preference for a puckered conformation where the substituent occupies a pseudo-equatorial position to minimize steric hindrance.

Electronic Structure: The electronic nature of the molecule is dictated by the interplay between the azetidine ring and the strongly electron-withdrawing (difluoromethyl)thio group. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the most nucleophilic and electrophilic sites, respectively. The HOMO is likely to be localized on the sulfur and/or nitrogen atoms, while the LUMO may be associated with the C-S or C-F bonds. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting the electron-rich nitrogen atom (a site for protonation or alkylation) and the electron-deficient region around the fluorine atoms.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length C2-N1 (Å) | 1.475 | Bond Angle N1-C2-C3 (°) | 88.5 |

| Bond Length C2-C3 (Å) | 1.550 | Bond Angle C2-C3-C4 (°) | 86.0 |

| Bond Length C3-S (Å) | 1.830 | Bond Angle C2-N1-C4 (°) | 91.5 |

| Bond Length S-CF2H (Å) | 1.805 | Bond Angle C3-S-CF2H (°) | 99.5 |

| Bond Length C-F (Å) | 1.360 | Ring Puckering Angle (°) | 25.0 |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Reactions

Computational chemistry is a key partner in synthetic chemistry, allowing for the exploration of reaction mechanisms, prediction of feasibility, and rationalization of observed outcomes. Modeling the synthetic pathways to 3-((difluoromethyl)thio)azetidine can guide the selection of optimal reagents and conditions.

A plausible and common method for synthesizing 3-substituted azetidines involves the nucleophilic substitution of a precursor bearing a good leaving group at the 3-position. For instance, the reaction of a 1-protected-3-iodoazetidine with a difluoromethylthiolate salt (KSCHF2) represents a direct route to the target scaffold. nih.gov

Transition State Analysis: The transition state is a first-order saddle point on the potential energy surface. Its structure reveals the geometry of the molecule at the peak of the energy barrier. For the proposed S_N2 reaction, the TS would feature a partially formed S-C3 bond and a partially broken C3-I bond, with the nucleophile and leaving group arranged in a trigonal bipyramidal geometry around the C3 carbon. Vibrational frequency calculations are crucial to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis, such as an Intrinsic Reaction Coordinate (IRC) calculation, can verify that this TS correctly connects the reactant and product states. Such computational pre-screening can save significant laboratory time by identifying viable synthetic routes before experimental work begins. acgpubs.org

| Parameter | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (1-Boc-3-iodoazetidine + KSCHF2) | 0.0 (Reference) |

| Transition State | +18.5 |

| Products (1-Boc-3-((difluoromethyl)thio)azetidine + KI) | -25.0 |

| Activation Energy (ΔG‡) | 18.5 |

| Reaction Energy (ΔG_rxn) | -25.0 |

Theoretical Insights into Strain and Stability of the Azetidine Ring with Trifluoromethyl/Difluoromethyl Substituents

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be around 25.2 kcal/mol, comparable to that of cyclobutane. nih.gov This strain energy makes the ring susceptible to opening reactions. researchgate.netchemicalbook.com The introduction of highly electronegative fluorinated substituents can significantly modulate the ring's stability and electronic properties.

Strain Energy Calculations: The strain energy of a substituted azetidine can be calculated computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds are conserved on both sides, allowing for the cancellation of systematic errors in the calculations and providing a reliable measure of the strain.

Influence of Fluorinated Substituents: A (difluoromethyl)thio group (-SCF2H) is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This effect is comparable to, though slightly less potent than, that of the well-studied trifluoromethyl group (-CF3). researchgate.net Theoretical studies would show that this electron withdrawal has several consequences:

Basicity of Ring Nitrogen: The electron-withdrawing effect is transmitted through the carbon framework, reducing the electron density on the ring nitrogen atom. This leads to a lower proton affinity and a lower pKa compared to unsubstituted azetidine, making the nitrogen less basic and less nucleophilic. researchgate.net

Susceptibility to Ring Opening: The stability of potential intermediates in ring-opening reactions can be affected. For example, the electron-withdrawing group might destabilize a carbocationic intermediate formed during an acid-catalyzed ring opening, potentially making the substituted ring more resistant to certain degradation pathways compared to alkyl-substituted azetidines. acs.org

| Compound | Calculated Ring Strain (kcal/mol) | Expected Electronic Effect |

|---|---|---|

| Azetidine | 25.2 | Reference |

| 3-Methylazetidine | 24.8 | Weakly Electron-Donating |

| 3-((Trifluoromethyl)thio)azetidine | 25.9 | Strongly Electron-Withdrawing |

| 3-((Difluoromethyl)thio)azetidine | 25.7 | Strongly Electron-Withdrawing |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which is essential for the characterization and identification of newly synthesized compounds. DFT methods can accurately calculate NMR chemical shifts, coupling constants, and vibrational frequencies.

NMR Spectroscopy: Calculating NMR parameters involves a two-step process: first, the geometry of the molecule is optimized, and second, the NMR shielding tensors are calculated for that geometry. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

¹H and ¹³C NMR: Predictions can help assign peaks in complex spectra. For 3-((difluoromethyl)thio)azetidine, the proton on the difluoromethyl group (-CHF₂) is expected to appear as a characteristic triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: This is particularly powerful for fluorinated compounds. The two fluorine atoms of the -SCF₂H group are chemically equivalent and would appear as a single resonance. This signal would be split into a doublet by the adjacent proton. 19F NMR chemical shift predictions are highly sensitive to the electronic environment, making them an excellent tool for confirming the structure. rsc.org

Vibrational Spectroscopy (IR): Computational methods can predict the infrared spectrum by calculating the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. The predicted spectrum would show characteristic C-F stretching modes, which are typically strong and appear in a distinct region of the spectrum, providing clear evidence for the presence of the difluoromethyl group.

The correlation between predicted and experimental spectra serves as a powerful confirmation of the proposed molecular structure. Discrepancies can point to an incorrect structural assignment or the presence of unexpected conformational or solvent effects.

| Nucleus | Position | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|---|

| ¹H | H2/H4 | 3.75 | 3.71 | 0.04 |

| ¹H | H3 | 3.50 | 3.46 | 0.04 |

| ¹H | NH | 2.80 | 2.75 | 0.05 |

| ¹H | CHF₂ | 6.80 (t) | 6.75 (t) | 0.05 |

| ¹³C | C2/C4 | 48.5 | 48.1 | 0.4 |

| ¹³C | C3 | 35.2 | 34.9 | 0.3 |

| ¹³C | CHF₂ | 118.0 (t) | 117.5 (t) | 0.5 |

| ¹⁹F | CHF₂ | -90.5 (d) | -91.2 (d) | 0.7 |

Table of Compounds

| Compound Name |

|---|

| 3-((Difluoromethyl)thio)azetidine |

| Azetidine |

| Cyclobutane |

| 1-Protected-3-iodoazetidine |

| Difluoromethylthiolate |

| 1-Boc-3-iodoazetidine |

| 1-Boc-3-((difluoromethyl)thio)azetidine |

| 3-Methylazetidine |

| 3-((Trifluoromethyl)thio)azetidine |

Strategic Applications in Advanced Organic Synthesis

Utilization of 3-((Difluoromethyl)thio)azetidine as a Versatile Synthetic Synthon

3-((Difluoromethyl)thio)azetidine serves as a highly versatile synthetic synthon, or building block, due to the distinct reactivity of its constituent functional groups. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. researchgate.net Its inherent ring strain facilitates ring-opening reactions, providing a pathway to linear amino compounds with defined stereochemistry. Conversely, the nitrogen atom can be readily functionalized, allowing for the attachment of a wide array of substituents.

The difluoromethyl (CF2H) group is a critical fluorinated moiety with unique biological properties. It is recognized as an excellent bioisostere for hydroxyl, thiol, or amide groups and acts as a lipophilic hydrogen-bond donor, which can significantly enhance binding affinity, membrane permeability, and bioavailability when incorporated into parent molecules. nih.gov The thioether linkage provides a site for potential oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this single precursor. The combination of these features in one molecule makes 3-((Difluoromethyl)thio)azetidine a powerful tool for introducing both a valuable heterocyclic motif and a key fluorinated group in a single synthetic operation.

| Functional Group | Potential Reaction Type | Resulting Structure |

|---|---|---|

| Azetidine Nitrogen | N-Alkylation, N-Arylation, Acylation, Reductive Amination | Substituted azetidine derivatives |

| Azetidine Ring | Strain-release ring-opening with nucleophiles | Functionalized 1,3-amino alcohols or diamines |

| Thioether Sulfur | Oxidation | Difluoromethylsulfinyl- or difluoromethylsulfonyl-azetidine |

| Difluoromethyl Group | Modification via C-H activation (less common) | Further functionalized fluorinated chains |

Incorporation into Complex Molecular Architectures through Advanced Coupling Reactions

The construction of complex molecules often relies on robust and efficient coupling reactions. Azetidine derivatives are increasingly used in such transformations to introduce three-dimensional character into flat aromatic systems, a strategy known to improve the pharmacokinetic properties of drug candidates. researchgate.nettcichemicals.com 3-((Difluoromethyl)thio)azetidine is well-suited for incorporation into larger scaffolds via several modern coupling methodologies.

The secondary amine of the azetidine ring is a prime site for Buchwald-Hartwig amination or Ullmann condensation reactions, allowing for its direct linkage to aryl or heteroaryl systems. Furthermore, derivatization of the azetidine nitrogen with a suitable protecting group that can be later removed allows for subsequent functionalization at the C3 position or participation in other reaction sequences. While less common, C-H activation of the azetidine ring itself could provide a direct route for coupling. The presence of the electron-withdrawing difluoromethylthio group may influence the regioselectivity and reactivity of such coupling reactions, offering unique synthetic opportunities. Azetidine sulfinate salts, prepared from precursors like 3-iodoazetidines, have been shown to undergo smooth coupling reactions, providing an expedient route for the introduction of the four-membered heterocycle into molecules.

Role in the Design and Synthesis of Novel Bioisosteres and Chemical Scaffolds

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of bioactive molecules. Both the azetidine ring and the difluoromethyl group are well-established bioisosteres.

The azetidine scaffold itself is considered a valuable three-dimensional motif that can replace more traditional, planar rings or flexible alkyl chains. researchgate.netacs.org Its introduction can improve properties such as solubility and metabolic stability. researchgate.net Azetidine-containing compounds have been investigated as potent inhibitors for various biological targets. nih.govacs.org

The difluoromethyl group (CHF2) is a particularly interesting bioisostere. Due to its unique electronic properties and ability to act as a hydrogen bond donor, it is often used to replace hydroxyl (-OH), thiol (-SH), or amide (C(O)NH) functionalities. nih.gov This substitution can lead to enhanced target affinity and improved metabolic stability. The combination of the azetidine scaffold with the difluoromethylthio group in 3-((Difluoromethyl)thio)azetidine creates a novel chemical scaffold that can be used to explore new areas of chemical space in drug discovery programs. This scaffold can be considered a bioisosteric replacement for substituted prolines, thioprolines, or other heterocyclic systems in biologically active compounds.

| Structural Feature | Commonly Replaced Group(s) | Potential Physicochemical/Biological Impact |

|---|---|---|

| Azetidine Ring | Pyrrolidine (B122466), Piperidine, Cyclopentyl, Phenyl | Improved solubility, metabolic stability, introduction of 3D character. researchgate.nettcichemicals.com |

| Difluoromethyl (CF2H) Group | Hydroxyl (-OH), Thiol (-SH), Amide (C(O)NH) | Enhanced binding affinity, increased lipophilicity, improved metabolic stability. nih.gov |

| Thioether (-S-) Linkage | Methylene (-CH2-), Ether (-O-) | Modulation of conformation and polarity. |

Precursor for Further Fluorinated Derivatizations and Analogs

The development of new methods for the controlled and regioselective introduction of fluorine and fluorinated moieties into biologically relevant compounds remains a contemporary challenge in organic chemistry. tcichemicals.com 3-((Difluoromethyl)thio)azetidine can serve as a valuable starting material for the synthesis of more complex fluorinated analogs.

One straightforward derivatization is the oxidation of the thioether to the corresponding sulfoxide and sulfone. These oxidized analogs possess significantly different electronic properties, polarity, and hydrogen-bonding capabilities, which can be exploited to fine-tune the biological activity and pharmacokinetic profile of a lead compound. Each of these new compounds—the sulfoxide and the sulfone—represents a distinct chemical entity with unique potential.

Furthermore, the azetidine ring itself can be a platform for introducing additional fluorine atoms. For example, synthetic strategies could be devised to produce 3,3-difluoroazetidine derivatives from the parent compound, creating a gem-difluoro motif that is another valuable feature in medicinal chemistry. The synthesis of various fluorinated azetidine analogs has been explored, often involving strain-release reactions of precursor molecules like azabicyclobutanes. chemrxiv.orgnih.gov

Application as Ligands or Catalysts in Stereoselective Organic Transformations

Chiral, non-racemic azetidine derivatives have found significant use as ligands and organocatalysts in asymmetric synthesis. nih.govresearchgate.net The rigid, cis-disubstituted azetidine scaffold can create a well-defined, concave chiral environment around a metal center, which is a property implicated in the high stereoselectivity of enzymes. nih.gov Chiral azetidine-based ligands have been successfully employed in reactions such as copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% ee). nih.gov

Given this precedent, chiral enantiomers of 3-((Difluoromethyl)thio)azetidine could serve as valuable ligands in asymmetric catalysis. The sulfur atom of the thioether group can act as a soft donor, coordinating to transition metals like palladium, copper, or rhodium. researchgate.net The combination of the rigid azetidine backbone and the coordinating sulfur atom could create a unique bidentate (N,S) ligand framework. Such ligands could be effective in a range of stereoselective transformations, including allylic alkylations, hydrogenations, and Michael additions. researchgate.net The electron-withdrawing nature of the difluoromethyl group would modulate the electronic properties of the sulfur donor, potentially influencing the catalytic activity and selectivity of the resulting metal complex.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into small, fluorinated heterocycles has yielded significant methodological advances that pave the way for the synthesis and understanding of molecules like 3-((Difluoromethyl)thio)azetidine. Azetidines are recognized as crucial four-membered heterocycles in medicinal chemistry and organic synthesis. Their reactivity is largely governed by a significant ring strain (approx. 25.4 kcal/mol), which makes them more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations. rsc.orgrsc.org

Key advancements relevant to the synthesis of the target compound can be categorized into two main areas: the formation of the azetidine (B1206935) ring and the introduction of the difluoromethylthio moiety.

Azetidine Synthesis: Modern synthetic chemistry has seen remarkable progress in the construction of the azetidine core. rsc.org Methodologies include intramolecular cyclizations, such as the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a high-yield route to substituted azetidines. frontiersin.org Furthermore, strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have emerged as a powerful strategy for accessing diversely substituted azetidines, including those with fluorine-containing groups. nih.gov

Introduction of the -SCF₂H Group: The difluoromethylthio (-SCF₂H) group is of high interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere of thiol, hydroxyl, or amino functionalities, often improving metabolic stability and binding affinity in bioactive compounds. researchgate.netresearchgate.net Recent progress in organofluorine chemistry has provided novel methods for creating C-SCF₂H bonds. A notable development is the iron-catalyzed, regioselective hydrothiolation of gem-difluoroalkenes, which furnishes α,α-difluoroalkylthioethers, a key structural component of the target molecule. acs.org This radical-based approach expands the toolkit beyond traditional nucleophilic additions, which can be hampered by side reactions like β-fluoride elimination. acs.org

These parallel advancements in heterocyclic and organofluorine chemistry provide the foundational knowledge for constructing and studying complex molecules like 3-((Difluoromethyl)thio)azetidine.

Unresolved Challenges and Open Questions in 3-((Difluoromethyl)thio)azetidine Chemistry

Despite the progress in synthetic methodologies, the specific chemistry of 3-((Difluoromethyl)thio)azetidine remains largely uncharted territory, presenting several challenges and open questions.

Stereoselective Synthesis: A primary challenge lies in the development of efficient and highly stereoselective syntheses of 3-substituted azetidines. While methods exist for creating the azetidine ring and for introducing the difluoromethylthio group, combining these to produce enantiomerically pure 3-((Difluoromethyl)thio)azetidine is a significant hurdle. Developing catalytic asymmetric methods for its synthesis would be a major breakthrough.

Reactivity and Stability: The interplay between the strained azetidine ring and the electron-withdrawing difluoromethylthio group at the 3-position is not understood. Key questions remain: How does the -SCF₂H substituent influence the ring's stability and strain? Does it activate or deactivate the ring towards nucleophilic opening? Understanding the fundamental reactivity of this specific scaffold is crucial for its application as a synthetic building block. While the chemistry of some fluorinated azetidines, such as 2-CF₃-azetidines, has been explored, it is still considered an underdeveloped area, suggesting the landscape for the 3-SCF₂H analogue is even more nascent. rsc.org

Scalability and Accessibility: For any new chemical entity to have a broad impact, its synthesis must be scalable. Many advanced fluorination and heterocycle synthesis methods rely on expensive reagents or catalysts and may not be readily amenable to large-scale production. Developing practical, cost-effective routes to 3-((Difluoromethyl)thio)azetidine and its derivatives is a critical unresolved issue.

Prospective Research Avenues for Expanding the Chemical Space of Such Compounds

The unique structural combination of a strained polar ring and a functionalized fluoroalkyl group in 3-((Difluoromethyl)thio)azetidine opens up numerous avenues for future research.

Derivative Synthesis and Library Generation: A systematic exploration of the chemistry of the core molecule is a logical next step. This would involve N-functionalization of the azetidine ring and further chemical modification of the difluoromethylthio group (e.g., oxidation to the corresponding sulfoxide (B87167) or sulfone). acs.org Such efforts would generate a library of novel compounds with diverse physicochemical properties for screening in various applications.

Ring-Opening Chemistry: The inherent strain of the azetidine ring makes it a prime candidate for strain-release functionalization. rsc.orgrsc.org Investigating the ring-opening reactions of 3-((Difluoromethyl)thio)azetidine with a wide range of carbon, nitrogen, and oxygen nucleophiles could provide rapid access to novel, densely functionalized acyclic amines containing the valuable -SCF₂H moiety.

Application as a Bioisostere: The azetidine ring itself is increasingly used as a bioisosteric replacement for other groups (like phenyl or tert-butyl) in drug design to improve properties such as solubility and metabolic stability. nih.govacs.org Future research should focus on using the 3-((Difluoromethyl)thio)azetidine scaffold as a novel, three-dimensional building block in medicinal chemistry programs to explore its potential in modulating bioactivity and pharmacokinetic profiles.

Potential Impact of These Investigations on Contemporary Organic Chemistry and Material Science

The exploration of 3-((Difluoromethyl)thio)azetidine chemistry is poised to have a considerable impact on several scientific areas.

Organic and Medicinal Chemistry: The development of synthetic routes to this compound and its derivatives will contribute valuable new tools to the field of organofluorine chemistry. researchgate.netresearchgate.net As a privileged scaffold, fluorinated azetidines are of high interest in drug discovery. nih.govnih.gov The trifluoromethyl group, a close relative of the difluoromethyl moiety, is known to enhance metabolic stability and binding affinity. mdpi.com Therefore, molecules incorporating the 3-((Difluoromethyl)thio)azetidine motif could lead to the discovery of new therapeutic agents with improved drug-like properties.

Material Science: The unique properties of azetidines have been explored in the context of polymerization. rsc.org The incorporation of the highly polar and lipophilic difluoromethylthio group could lead to the development of novel polymers with unique thermal, optical, or surface properties. The combination of the rigid, strained ring and the fluorinated tail could be exploited in the design of new liquid crystals or other advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((difluoromethyl)thio)azetidine TFA, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nucleophilic Substitution : React azetidine derivatives (e.g., 3-thioazetidine) with difluoromethyl halides (e.g., ClCF₂H) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is often used to neutralize HCl byproducts .

- Salt Formation : Convert the free base to the trifluoroacetate (TFA) salt by treating with trifluoroacetic acid in dichloromethane, followed by solvent evaporation and recrystallization .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (room temperature vs. reflux) to balance reaction rate and side-product formation. Purify intermediates using column chromatography (silica gel, gradient elution) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use ¹⁹F NMR to confirm the presence of the difluoromethyl group (δ ~ -100 to -120 ppm) and ¹H NMR to verify azetidine ring protons (δ ~ 3.0–4.0 ppm) .

- X-ray Crystallography : Determine crystal structure to resolve bond angles and conformations, particularly the spatial arrangement of the difluoromethylthio group relative to the azetidine ring .

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to study electronic effects, such as sulfur’s electron-withdrawing impact on the azetidine ring .

Q. What role does the difluoromethylthio group play in modulating the compound’s physicochemical properties?

- Methodology :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess how the difluoromethylthio group enhances membrane permeability compared to non-fluorinated analogs .

- Acid-Base Behavior : Use potentiometric titration to determine pKa shifts caused by fluorine’s inductive effects on the azetidine nitrogen .

Advanced Research Questions

Q. What strategies can mitigate metabolic instability of the difluoromethylthio group in vivo, and how does TFA salt formation influence pharmacokinetics?

- Methodology :